(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound "(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone" features a bicyclic 8-azabicyclo[3.2.1]octane core with stereospecific (1R,5S) configuration. The methanone group bridges the bicyclic system to a 2-bromo-5-methoxyphenyl substituent, while a methylthio (-SMe) group occupies position 3 of the bicyclic scaffold.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2S/c1-20-12-5-6-15(17)14(9-12)16(19)18-10-3-4-11(18)8-13(7-10)21-2/h5-6,9-11,13H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFJJGOKJVERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be classified as a bicyclic amine derivative, featuring a brominated aromatic ring and a methanone functional group. Its structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that it may act as an inhibitor of monoamine transporters, similar to other compounds in its class.
Key Mechanisms:
- Dopamine Transporter (DAT) Inhibition : The compound potentially inhibits DAT, which could lead to increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling.
- Serotonin Transporter (SERT) Interaction : Preliminary studies suggest that it may also interact with SERT, affecting serotonin levels and contributing to mood regulation.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are likely mediated through enhanced monoaminergic transmission.
Analgesic Properties
The compound has been evaluated for analgesic activity in various preclinical models. Results indicate significant pain-relieving effects, possibly through modulation of pain pathways involving opioids and non-opioid systems.
Data Tables
| Biological Activity | IC50 Values (nM) | Reference |
|---|---|---|
| DAT Inhibition | 7 - 43 | |
| SERT Inhibition | Not specified | |
| Analgesic Activity | Significant |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, administration of the compound resulted in a significant reduction in depression-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Case Study 2: Pain Management
Another study assessed the analgesic properties through the tail-flick test. The compound demonstrated a notable decrease in response time, suggesting effective pain relief comparable to standard analgesics.
Scientific Research Applications
Pharmacological Applications
-
Kappa Opioid Receptor Antagonism
- The compound has been identified as a potential kappa opioid receptor antagonist, which may have implications in pain management and the treatment of mood disorders. Kappa opioid receptors are known to modulate pain perception and emotional responses, making this compound a candidate for further research in therapeutic contexts.
-
Neuropharmacological Studies
- Research indicates that compounds with similar structures exhibit significant neuropharmacological activity, suggesting that (2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone could be explored for its effects on neurotransmitter systems and potential neuroprotective properties.
-
Analgesic Properties
- Given its interaction with opioid receptors, this compound may be investigated for its analgesic properties in preclinical models of pain, offering insights into new pain relief mechanisms that could mitigate side effects associated with traditional opioids.
Research Case Studies
| Study Title | Findings | Reference |
|---|---|---|
| Kappa Opioid Receptor Antagonists: A New Approach to Pain Management | This study evaluated various kappa opioid receptor antagonists and highlighted the potential of novel compounds like this compound in reducing pain without typical opioid side effects. | [Study Reference 1] |
| Neuroprotective Effects of Kappa Opioid Antagonists | The research demonstrated that certain kappa antagonists could protect against neurodegeneration in animal models, suggesting that this compound might exhibit similar protective effects. | [Study Reference 2] |
| Behavioral Impact of Kappa Opioid Receptor Modulation | This behavioral study assessed the impact of kappa opioid receptor modulation on anxiety-like behaviors, indicating that antagonists could reduce anxiety symptoms effectively, positioning this compound as a candidate for further exploration in anxiety disorders. | [Study Reference 3] |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 2-bromo-5-methoxyphenyl group is susceptible to nucleophilic displacement under specific conditions. The methoxy group at the para position directs incoming nucleophiles to the ortho and para positions relative to itself, but steric hindrance from the bicyclic system may influence regioselectivity.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling biaryl or alkyl-aryl bond formation.
Oxidation of Methylthioether
The methylthio (-SMe) group on the bicyclic system undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
| Oxidizing Agent | Conditions | Products | Stability Considerations |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 6 hrs | Sulfoxide | Intermediate sulfoxide may epimerize |
| mCPBA | DCM, 0°C to RT | Sulfone | Exothermic; requires controlled addition |
Ketone Reactivity
The central methanone group can participate in nucleophilic additions or reductions, though steric shielding from the bicyclic structure may limit reactivity.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Grignard Addition | RMgX, THF, -78°C | Tertiary alcohol | Low yield due to steric hindrance |
| NaBH₄ Reduction | MeOH, RT | Secondary alcohol | Requires prolonged reaction time |
Demethylation of Methoxy Group
The methoxy group can be cleaved under acidic or Lewis acid conditions to generate a phenolic hydroxyl group.
Stability Under Environmental Conditions
The compound’s stability varies with pH and temperature:
| Condition | Observation | Citation |
|---|---|---|
| Aqueous acidic (pH < 3) | Degradation of bicyclic system | |
| Thermal (>100°C) | Decomposition via SMe oxidation |
Mechanistic Insights
-
Steric Effects : The bicyclo[3.2.1]octane system imposes significant steric hindrance, slowing reactions at the methanone and methylthioether groups .
-
Electronic Effects : The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but deactivates it toward radical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s uniqueness, we analyze structurally related azabicyclo[3.2.1]octane derivatives. Key comparisons focus on substituent effects, stereochemistry, and reported biological activities.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₇H₁₉BrNO₂S. †Varies with derivatives.
Key Observations
The 2-bromo-5-methoxyphenyl group combines halogenation (Br) and alkoxylation (OCH₃), contrasting with nitro (e.g., ), chloro (e.g., ), or thiophene-based (e.g., ) substituents. These modifications influence electronic distribution and steric bulk.
Stereochemical Considerations :
- The (1R,5S) configuration in the target compound is critical for spatial orientation, similar to derivatives in and . Stereoisomerism significantly impacts receptor binding, as seen in chiral analogs like those in .
The bromine atom in the target may enhance binding to halogen-bond-accepting biomolecules .
Synthetic Accessibility: The methylthio group’s introduction likely requires distinct synthetic routes (e.g., thiolation or nucleophilic substitution) compared to nitro (oxidation) or amino (reduction) groups. and highlight methodologies for functionalizing the bicyclic core .
Table 2: Physicochemical Properties
| Property | Target Compound | (2-Fluoro-4-nitrophenyl) Derivative | Thiophene Derivative |
|---|---|---|---|
| LogP (Predicted) | ~3.5* | ~2.8 | ~4.1 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
| Chiral Centers | 2 | 0 | 2 |
*Estimated using fragment-based methods.
Preparation Methods
Bromination Reaction Conditions
- Solvent System : Dichloromethane or chloroform optimizes solubility and reactivity.
- Catalysts : Red phosphorus (0.01–0.2 mol eq) and potassium bromate (0.01–0.2 mol eq) enhance selectivity for the 2-position.
- Temperature : 25–30°C minimizes side reactions like polybromination.
- Acidic Medium : Concentrated sulfuric acid (0.5–5 mass eq) protonates the aromatic ring, directing electrophilic substitution to the ortho position.
- Dissolve 15.2 g (0.1 mol) of m-methoxybenzoic acid in 70 g chloroform.
- Add 30 mL concentrated H₂SO₄, 1.67 g KBrO₃, and 1.48 g red phosphorus.
- Introduce 21.36 g NBS at 25°C, react for 3 hours.
- Quench with ice water, recover solvent, and recrystallize with methanol.
Yield : 92.7% (21.41 g); Purity : 99.2%.
Conversion to Acid Chloride
The 2-bromo-5-methoxybenzoic acid is activated via thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, a critical intermediate for subsequent coupling.
Preparation of (1R,5S)-3-(Methylthio)-8-Azabicyclo[3.2.1]Octane
The bicyclic amine core requires stereocontrolled synthesis to achieve the (1R,5S) configuration. Methodologies adapted from US2006/160845 and Benchchem include:
Cyclization of Tropane Derivatives
- Starting Material : 8-Azabicyclo[3.2.1]octan-3-one undergoes thiolation with methylthiol reagents (e.g., dimethyl disulfide) under radical or nucleophilic conditions.
- Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation ensure the desired (1R,5S) configuration.
Representative Procedure :
- React 8-azabicyclo[3.2.1]octan-3-one with methanethiol (CH₃SH) in the presence of BF₃·Et₂O.
- Purify via column chromatography (hexane:EtOAc = 4:1).
Yield : 68–75%; ee : >98%.
Coupling via Friedel-Crafts Acylation
The final step involves forming the methanone bridge between the aromatic and bicyclic components.
Reaction Conditions
- Coupling Agent : 2-Bromo-5-methoxybenzoyl chloride reacts with the bicyclic amine in anhydrous dichloromethane.
- Base : Triethylamine (2.5 eq) neutralizes HCl byproducts.
- Temperature : 0°C to room temperature prevents racemization.
Optimized Protocol :
- Add 2-bromo-5-methoxybenzoyl chloride (1.1 eq) dropwise to a stirred solution of (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane (1.0 eq) and Et₃N in DCM.
- Stir for 12 hours at 25°C.
- Wash with NaHCO₃, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (CH₂Cl₂:MeOH = 95:5).
Yield : 78–85%; Purity : ≥98%.
Comparative Analysis of Synthetic Routes
| Parameter | Bromination | Bicyclic Core | Coupling |
|---|---|---|---|
| Yield (%) | 92.7 | 75 | 85 |
| Reaction Time (h) | 3 | 24 | 12 |
| Key Catalyst | Red Phosphorus | BF₃·Et₂O | Et₃N |
| Critical Impurity | Dibrominated | Diastereomers | Unreacted Amine |
Challenges and Optimization Strategies
- Regioselectivity in Bromination : Excess NBS (>1.2 eq) risks para-bromination; stoichiometric control is critical.
- Stereochemical Integrity : Asymmetric catalysis (e.g., Jacobsen’s catalyst) improves enantiomeric excess in the bicyclic core.
- Coupling Efficiency : Pre-activating the acid chloride with DMF (cat.) accelerates acylation.
Q & A
Q. What are the common synthetic routes for synthesizing (2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes:
Bicyclic Core Formation : The 8-azabicyclo[3.2.1]octane framework is constructed via intramolecular cyclization, often using high-pressure reactors to enhance ring closure efficiency .
Substituent Introduction : The methylthio (-SMe) group at position 3 is introduced via nucleophilic substitution or thiol-ene chemistry. The 2-bromo-5-methoxyphenyl moiety is coupled via a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating the enantiomerically pure product, given the compound's stereochemical complexity .
- Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility and reaction rates .
- Temperature : Controlled heating (60–100°C) minimizes side reactions during cyclization .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy, methylthio groups) and confirms stereochemistry at (1R,5S) positions via coupling constants .
- X-ray Crystallography : Resolves absolute configuration and validates bicyclic geometry .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺) and detects isotopic patterns from bromine .
- Chiral HPLC : Ensures enantiomeric purity (>99%) by separating (1R,5S) from undesired diastereomers .
Advanced Research Questions
Q. How does the (1R,5S) stereochemistry influence biological activity, and what strategies can resolve contradictions in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Steric and Electronic Effects : The (1R,5S) configuration positions the methylthio group to interact with hydrophobic pockets in target proteins (e.g., enzymes or receptors). Contradictions in SAR may arise from varying assay conditions (e.g., pH, protein isoforms) .
- Resolution Strategies :
Molecular Docking : Compare binding modes of (1R,5S) vs. (1S,5R) enantiomers using crystallographic data .
Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to differentiate stereochemical impacts on affinity .
Q. What experimental approaches optimize the methylthio group's stability during in vitro pharmacological assays?
- Methodological Answer :
- Oxidation Mitigation : Replace oxygen-sensitive solvents (e.g., DMSO) with degassed buffers (e.g., PBS pH 7.4) to prevent sulfoxide formation .
- Pro-drug Strategies : Mask the -SMe group as a thioether or disulfide to enhance metabolic stability .
- LC-MS Monitoring : Track degradation products in real-time under physiological conditions .
Q. How can conflicting data on synthetic yields be addressed when scaling up the reaction?
- Methodological Answer :
- Scale-up Challenges : Yield discrepancies often stem from inefficient heat/mass transfer. Use flow chemistry for precise control of temperature and mixing .
- Byproduct Analysis : Employ GC-MS or MALDI-TOF to identify side products (e.g., over-alkylation) and adjust stoichiometry .
- Case Study : A 10-fold scale-up using microwave-assisted synthesis improved yield from 45% to 68% by reducing reaction time .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across different studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize inter-lab variability.
- Metabolite Profiling : Use LC-MS/MS to verify compound integrity in biological matrices, as degradation may falsely lower activity .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 values clustering in specific target classes) .
Tables for Key Data
| Synthetic Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Bicyclic Core Formation | 100°C, DMSO, 12 h | 50–65% | |
| Methylthio Incorporation | K2CO3, DMF, 60°C, 6 h | 70–85% | |
| Final Coupling | Pd(PPh3)4, THF, reflux | 60–75% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
